N,N,N'-Triethylrhodamine

Description

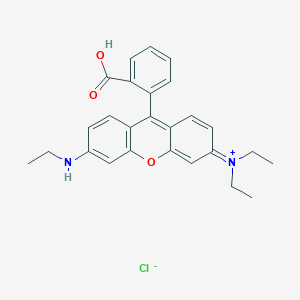

N,N,N′-Triethylrhodamine is a partially de-ethylated intermediate formed during the photocatalytic degradation of Rhodamine B (RhB), a widely used xanthene dye. Structurally, it retains three ethyl groups distributed across its two amine substituents, distinguishing it from RhB (N,N,N′,N′-tetraethylated) and other intermediates like N,N′-diethylrhodamine and N-ethylrhodamine. This compound is critical in elucidating RhB degradation mechanisms, as its formation reflects stepwise cleavage of ethyl groups by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) .

Properties

CAS No. |

43134-41-4 |

|---|---|

Molecular Formula |

C26H27ClN2O3 |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C26H26N2O3.ClH/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28(5-2)6-3)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30;/h7-16H,4-6H2,1-3H3,(H,29,30);1H |

InChI Key |

JSQFXMIMWAKJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Triethylrhodamine typically involves the reaction of rhodamine derivatives with ethylating agents. One common method includes the reaction of rhodamine B with triethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of N,N,N’-Triethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The purification process may include crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N,N’-Triethylrhodamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using reagents like halides or acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halides and acids such as hydrochloric acid and sulfuric acid are common reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N,N’-Triethylrhodamine is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorescent tracer in various chemical reactions to monitor reaction progress and mechanisms.

Biology: Employed in fluorescence microscopy to stain cells and tissues, allowing for detailed imaging of biological structures.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.

Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N,N,N’-Triethylrhodamine involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the excitation of electrons within the molecule, which then emit light as they return to their ground state. The compound’s molecular structure allows it to interact with various biological and chemical targets, making it useful in a range of applications .

Comparison with Similar Compounds

Structural and Spectral Properties

The number of ethyl groups significantly influences the optical and chemical behavior of rhodamine derivatives. Key compounds and their properties are summarized below:

| Compound | Ethyl Groups | λmax (nm) | Molecular Characteristics |

|---|---|---|---|

| Rhodamine B (RhB) | 4 | 554 | N,N,N′,N′-tetraethylated; strong visible absorption |

| N,N,N′-Triethylrhodamine | 3 | 539 | Intermediate with three ethyl groups; blueshifted absorption |

| N,N′-Diethylrhodamine | 2 | 522 | Further de-ethylation; reduced hydrophobicity |

| N-Ethylrhodamine | 1 | 510 | Single ethyl group; near-UV absorption |

| Rhodamine (base structure) | 0 | 498 | Fully de-ethylated; minimal visible absorption |

Data Sources :

The progressive blueshift in λmax (from 554 nm to 498 nm) correlates with the sequential removal of ethyl groups, which destabilizes the conjugated chromophore system. This shift is a key indicator of degradation progress in photocatalytic studies .

Degradation Pathways and Reactivity

RhB degradation typically follows two pathways:

De-ethylation : Stepwise cleavage of ethyl groups via ROS attack, yielding intermediates like N,N,N′-triethylrhodamine, diethyl-, and ethyl-rhodamine .

Chromophore Destruction : Direct cleavage of the xanthene ring, leading to mineralization into CO₂ and H₂O .

N,N,N′-Triethylrhodamine is a pivotal intermediate in the de-ethylation route. For example:

Comparison of Degradation Efficiency :

| Catalyst Type | Compound Degraded | Degradation Efficiency (%) | Time (min) |

|---|---|---|---|

| Keggin-type Ag₅[BW₁₂O₄₀] | RhB | 39.3 | 140 |

| Dawson-type KNa-P₈W₄₈ | RhB | 91.0 | 180 |

| Bi₂O₃ | N,N,N′-Triethylrhodamine | ~70* | 15 |

*Estimated based on spectral shifts in diffuse reflectance studies .

Data Sources :

Interaction with Photocatalysts

The adsorption and degradation efficiency of rhodamine derivatives depend on their ethyl group configuration:

- RhB : Strong interaction with negatively charged catalyst surfaces (e.g., Mo-doped TiO₂) via protonated diethylamine groups, enhancing degradation rates .

- N,N,N′-Triethylrhodamine : Reduced adsorption due to fewer ethyl groups, leading to slower degradation compared to RhB but faster than less ethylated intermediates .

Research Challenges and Discrepancies

- Divergent Degradation Mechanisms : Studies report conflicting pathways. For instance, Pengxiang Lei et al. propose N,N,N′-triethylrhodamine as a late intermediate, while Zhentao Yu et al. identify it as an early product .

- ROS Roles : The exact contribution of •OH vs. O₂•⁻ in ethyl group cleavage remains debated, complicating kinetic analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.